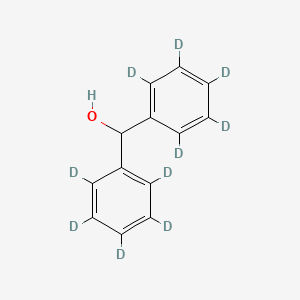

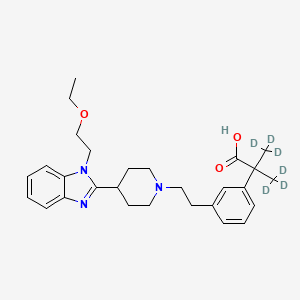

Benzhydrol-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzhydrol-d10 is a deuterated derivative of bisphenol A (BPA).

Mechanism of Action

Target of Action

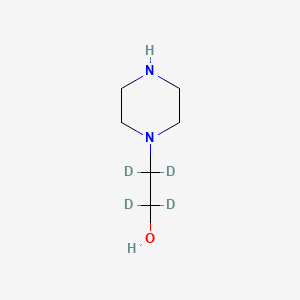

Benzhydrol-d10, also known as Bis(2,3,4,5,6-pentadeuteriophenyl)methanol or diphenyl-d5-Methanol, is a deuterated compound that is primarily used in research applications It is known to be an intermediate in the preparation of labeled modafinil , a medication used to treat sleep disorders.

Mode of Action

Given its use as an intermediate in the synthesis of modafinil , it may share some of the pharmacological properties of this drug. Modafinil is known to interact with various neurotransmitter systems in the brain, but its precise mechanism of action is still a subject of research .

Biochemical Pathways

As an intermediate in the synthesis of modafinil , it may indirectly influence the biochemical pathways affected by this drug. Modafinil is known to influence several neurotransmitter systems in the brain, including dopamine, norepinephrine, histamine, orexin, and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

As an intermediate in the synthesis of modafinil , it may share some of the pharmacokinetic properties of this drug. Modafinil is known to be well-absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours . It is extensively metabolized in the liver, with a half-life of approximately 15 hours .

Result of Action

As an intermediate in the synthesis of modafinil , it may indirectly contribute to the effects of this drug. Modafinil is known to promote wakefulness and alertness, improve mood, enhance cognitive function, and increase motivation and vigilance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzhydrol-d10 typically involves the deuteration of bisphenol A. The process includes the replacement of hydrogen atoms with deuterium atoms in the phenyl rings. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Benzhydrol-d10 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Benzhydrol-d10 has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of deuterated compounds.

Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium

Comparison with Similar Compounds

Similar Compounds

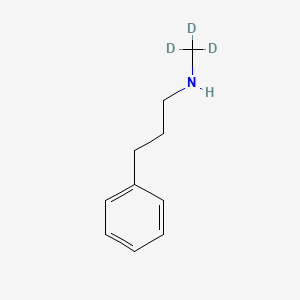

Benzyl-2,3,4,5,6-d5 alcohol: Another deuterated compound with similar applications in analytical chemistry and metabolic studies.

Benzaldehyde-d6: Used in similar research applications, particularly in NMR spectroscopy.

Vanillin-(methoxy-d3): Employed in flavor and fragrance industries as well as in scientific research.

Uniqueness

Benzhydrol-d10 stands out due to its specific deuteration pattern, which provides unique properties and applications. Its stability and reactivity make it a valuable compound in various fields, offering advantages over non-deuterated analogs.

Properties

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main focus of the research paper on benzhydrol and benzhydrol-d10?

A1: The research paper focuses on analyzing the charge density and performing computational studies on both benzhydrol and its deuterated analog, this compound []. This suggests the researchers are interested in understanding the electronic structure and properties of these molecules.

Q2: What kind of information can be derived from studying charge density in molecules like benzhydrol and this compound?

A2: Charge density analysis can provide insights into the distribution of electrons within a molecule. This information is valuable for understanding various molecular properties such as reactivity, intermolecular interactions, and spectroscopic behavior []. Comparing the charge density of benzhydrol and this compound could reveal how deuterium substitution affects these properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)

![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)

![D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-](/img/structure/B565386.png)